molecular formula C10H21Cl B13559270 4-(Chloromethyl)-2,6-dimethylheptane

4-(Chloromethyl)-2,6-dimethylheptane

Cat. No.: B13559270
M. Wt: 176.72 g/mol
InChI Key: PUDXXXNDQVUEHH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethylheptane is an organic compound characterized by the presence of a chloromethyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,6-dimethylheptane typically involves the chloromethylation of 2,6-dimethylheptane. One common method is the reaction of 2,6-dimethylheptane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dimethylheptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Alcohols, amines, or thioethers.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethylheptane involves its reactivity towards nucleophiles, oxidizing agents, and reducing agents. The chloromethyl group is highly reactive, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,6-dimethylheptane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the heptane backbone. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

4-(chloromethyl)-2,6-dimethylheptane

InChI

InChI=1S/C10H21Cl/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3

InChI Key

PUDXXXNDQVUEHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)CCl

Origin of Product

United States

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